6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 367500-94-5
VCID: VC2272966
InChI: InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
SMILES: C1=CC2=NC(=CN2C=C1F)C(=O)O
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.14 g/mol

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.: 367500-94-5

Cat. No.: VC2272966

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid - 367500-94-5

Specification

CAS No. 367500-94-5
Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
IUPAC Name 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Standard InChI Key ZZRCDROTHZQIGY-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1F)C(=O)O
Canonical SMILES C1=CC2=NC(=CN2C=C1F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the class of heterocyclic compounds containing a fused bicyclic system. The structural framework consists of an imidazole ring fused with a pyridine ring, forming an imidazo[1,2-a]pyridine core. This core structure is functionalized with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. The presence of these functional groups contributes to the compound's chemical reactivity and potential biological interactions, making it valuable for medicinal chemistry applications.

The molecular identity of this compound is clearly defined by several key parameters:

ParameterValue
CAS Number367500-94-5
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol

This specific chemical identity distinguishes 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid from its isomers, particularly the 3-carboxylic acid variant, which possesses different chemical properties and potential applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is essential for its proper handling, storage, and application in research settings. The compound exhibits specific characteristics that influence its behavior in various chemical environments and biological systems.

Desired ConcentrationAmount of Compound
1 mM from 1 mg5.5512 mL solvent
5 mM from 1 mg1.1102 mL solvent
10 mM from 1 mg0.5551 mL solvent
1 mM from 5 mg27.7562 mL solvent
5 mM from 5 mg5.5512 mL solvent
10 mM from 5 mg2.7756 mL solvent
1 mM from 10 mg55.5124 mL solvent
5 mM from 10 mg11.1025 mL solvent
10 mM from 10 mg5.5512 mL solvent

This dilution guide provides researchers with practical information for experimental design and implementation when working with this compound .

Chemical Reactivity

The reactivity profile of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is significantly influenced by its structural features, particularly the presence of the fluorine atom and the carboxylic acid functionality.

Influence of Structural Features on Reactivity

The fluorine atom at the 6-position acts as an electron-withdrawing group, which can significantly alter the electronic properties of the aromatic system. This electronic effect can facilitate certain types of reactions, particularly nucleophilic substitutions and electrophilic aromatic substitutions. The electron-withdrawing nature of fluorine can make adjacent carbon atoms more susceptible to nucleophilic attack while decreasing the reactivity toward electrophilic reagents.

The carboxylic acid group at the 2-position provides additional reactivity pathways, including:

  • Esterification reactions

  • Amide formation

  • Decarboxylation under specific conditions

  • Metal coordination through the carboxylate anion

These reactivity patterns make 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid versatile for further derivatization, potentially expanding its applications in medicinal chemistry and materials science.

Applications in Research and Development

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several potential applications in various research fields, particularly in medicinal chemistry and pharmaceutical development.

Role in Medicinal Chemistry

This compound and its derivatives are explored in medicinal chemistry for their potential biological activities. The imidazo[1,2-a]pyridine scaffold is found in various bioactive molecules, making this fluorinated carboxylic acid derivative of particular interest as a potential pharmacophore or building block.

The compound may serve as an intermediate or lead structure in drug development due to several advantageous features:

  • The fluorine substituent can enhance metabolic stability

  • The carboxylic acid provides a handle for further derivatization

  • The rigid bicyclic system offers defined spatial arrangement of pharmacophoric elements

  • The heterocyclic nature provides potential for specific binding interactions with biological targets

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and related compounds provides valuable context for its potential applications and chemical behavior.

Comparison with Isomeric Compounds

A particular point of interest is the comparison with 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, an isomeric compound with the carboxylic acid group at the 3-position instead of the 2-position. While both compounds share the same molecular formula and similar physical properties, the position of the carboxylic acid group can significantly influence:

  • Reactivity patterns

  • Hydrogen bonding capabilities

  • Binding orientation with biological targets

  • Crystal packing and solid-state properties

These differences may translate to distinct biological activities and applications in medicinal chemistry, highlighting the importance of regioisomerism in drug design.

Comparison with Non-Fluorinated Analogs

The presence of fluorine in 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid distinguishes it from non-fluorinated analogs. Fluorine substitution typically confers several advantages:

  • Enhanced metabolic stability due to the strength of the C-F bond

  • Altered electronic properties of the aromatic system

  • Increased lipophilicity, potentially improving membrane permeability

  • Additional hydrogen bond acceptor capacity

These properties make fluorinated compounds particularly valuable in medicinal chemistry and explain the growing interest in fluorine-containing heterocycles like 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Future Research Directions

The exploration of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives presents several promising avenues for future research.

Structural Optimization

Further structural modifications of the basic scaffold could yield compounds with enhanced properties:

  • Derivatization of the carboxylic acid group to form esters, amides, or other functional groups

  • Introduction of additional substituents at various positions of the bicyclic system

  • Incorporation into larger molecular frameworks as a key pharmacophoric element

  • Development of bioisosteric replacements for the carboxylic acid or fluorine moieties

These structural variations could expand the chemical space around this core structure and potentially lead to compounds with improved biological activities or physicochemical properties.

Biological Evaluation

Comprehensive biological screening of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives would provide valuable insights into their potential therapeutic applications:

  • Assessment of activity against various biological targets

  • Evaluation of ADME (absorption, distribution, metabolism, excretion) properties

  • Investigation of structure-activity relationships

  • Exploration of specific disease indications where this chemical scaffold might show promise

Such biological evaluations would bridge the gap between the chemical understanding of this compound and its potential applications in drug discovery.

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